

Tri(biphenyl-4-yl)amine as a hole-injection layer in electronic devices

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tri(biphenyl-4-yl)amine*

Cat. No.: B1591794

[Get Quote](#)

An Application Guide to **Tri(biphenyl-4-yl)amine** as a High-Performance Hole-Injection Layer in Organic Electronic Devices

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

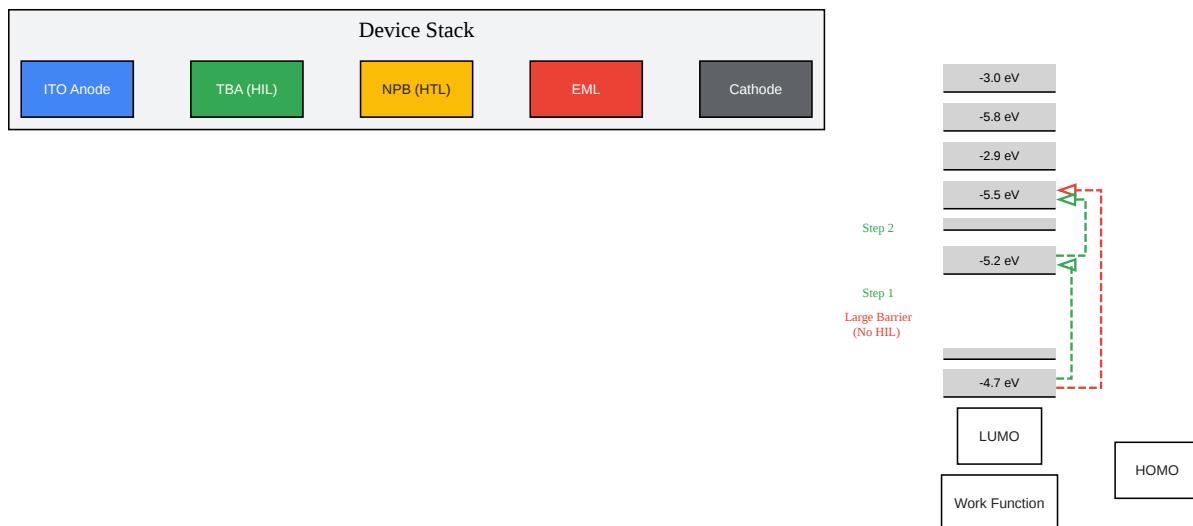
This document provides a comprehensive technical guide on the application of **Tri(biphenyl-4-yl)amine** (TBA) as a hole-injection layer (HIL) in the fabrication of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). TBA, a starburst-type amorphous molecular material, is distinguished by its excellent thermal stability and efficient hole-injection/transport properties.^[1] This guide details the fundamental physicochemical properties of TBA, provides step-by-step protocols for its deposition via vacuum thermal evaporation, and outlines essential characterization techniques to validate film quality and device performance. The causality behind experimental choices is explained to provide researchers with a robust framework for integrating TBA into their device architectures to enhance efficiency and stability.

Introduction: The Critical Role of the Hole-Injection Layer

In organic electronic devices, the efficiency of charge injection from the electrodes into the active organic layers is a primary determinant of overall performance. An energy barrier often exists between the work function of the transparent conductive anode, typically Indium Tin Oxide (ITO), and the Highest Occupied Molecular Orbital (HOMO) of the hole-transport layer (HTL). This barrier impedes the flow of holes, leading to higher operating voltages and reduced device efficiency.

A dedicated Hole-Injection Layer (HIL) is inserted between the anode and the HTL to mitigate this issue.^[2] The HIL's role is to create a cascading energy pathway that reduces the injection barrier, thereby facilitating a more efficient and balanced flow of charge carriers into the device's emissive or active layer.^[3]

Tri(biphenyl-4-yl)amine (TBA) has emerged as a highly effective HIL material due to a unique combination of properties. Its molecular structure, featuring a central nitrogen atom with three extended biphenyl arms, results in a stable amorphous morphology and prevents crystallization, which is crucial for device longevity. Its high glass-transition temperature (T_g) ensures morphological stability during device operation, while its HOMO level is well-aligned to bridge the energy gap between ITO and common HTLs.^[1]


Physicochemical Properties of Tri(biphenyl-4-yl)amine (TBA)

Understanding the fundamental properties of TBA is essential for its effective implementation. The key characteristics are summarized in the table below. The HOMO level, in particular, is critical as it dictates the energy alignment and subsequent hole injection efficiency at the anode interface. The high glass transition temperature signifies excellent thermal and morphological stability, preventing film degradation under thermal stress.

Property	Value	Significance in Device Application
IUPAC Name	N,N-bis([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine	Defines the chemical structure.
Molecular Formula	C ₃₆ H ₂₇ N	Determines molecular weight and elemental composition.
Molecular Weight	485.6 g/mol	Influences evaporation temperature and deposition rate.
Appearance	White to off-white powder	Visual confirmation of material purity.
Glass Transition Temp. (T _g)	76 °C[1]	High T _g indicates superior morphological stability of the amorphous film, preventing crystallization and device failure at operating temperatures.
HOMO Level	~ -5.1 to -5.3 eV	Ideal intermediate energy level to reduce the hole injection barrier between the anode (e.g., ITO, ~-4.7 eV) and subsequent HTLs (e.g., NPB, ~-5.5 eV).
Ionization Potential	~ 5.3 - 5.5 eV	Correlates to the HOMO level and represents the energy required to remove an electron, indicating its hole-donating capability.
Hole Mobility	Moderate to High	Ensures efficient transport of injected holes away from the interface, preventing charge accumulation and device breakdown.

Mechanism of Enhanced Hole Injection with TBA

The primary function of TBA as an HIL is to create a stepped energy landscape that lowers the barrier for hole injection from the anode. The diagram below illustrates the energy levels of a typical OLED stack, showing how the introduction of a TBA layer creates a more favorable pathway for holes compared to a direct anode/HTL interface.

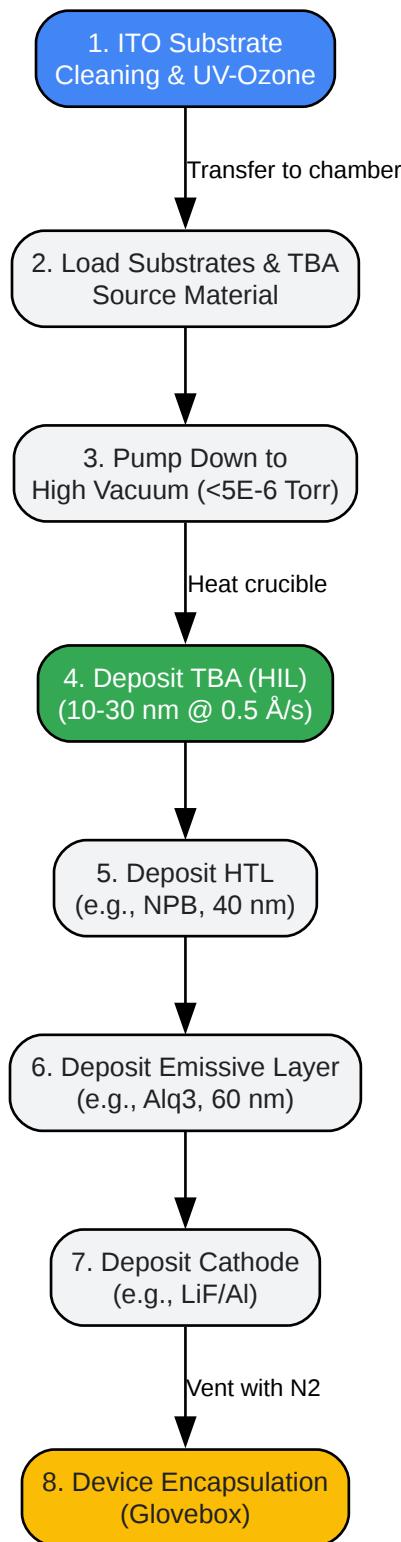
[Click to download full resolution via product page](#)

Energy level diagram of an OLED with a TBA HIL.

Experimental Protocols

The following protocols provide a validated methodology for the fabrication and characterization of devices incorporating a TBA HIL.

Protocol 1: Device Fabrication via Vacuum Thermal Evaporation (VTE)


VTE is the standard technique for depositing high-purity, uniform thin films of small organic molecules like TBA.

A. Substrate Preparation (ITO-Coated Glass)

- **Causality:** The quality of the ITO/organic interface is paramount for efficient charge injection. A rigorous cleaning process is required to remove organic residues and inorganic contaminants, and to ensure a consistent, high work function.
- **Initial Cleaning:** Sequentially sonicate ITO-coated glass substrates in basins containing detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
- **Final Rinse & Dry:** Thoroughly rinse the substrates with DI water and dry them under a stream of high-purity nitrogen gas.
- **Surface Treatment:** Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes. This step removes final carbonaceous contaminants and increases the ITO work function, further promoting hole injection.

B. Thermal Deposition Workflow

- **Causality:** A high-vacuum environment ($< 5 \times 10^{-6}$ Torr) is crucial to prevent contamination of the organic layers and to ensure a long mean free path for evaporated molecules, leading to uniform film deposition. The deposition rate must be carefully controlled; a slow rate ($\sim 0.5\text{-}1 \text{ \AA/s}$) typically results in smoother films with better morphology.

[Click to download full resolution via product page](#)

Workflow for OLED fabrication using VTE.

- Source Preparation: Fill a quartz or molybdenum crucible with TBA powder.
- System Loading: Mount the cleaned ITO substrates onto the holder and place the crucible into the evaporation source heater within the vacuum chamber.
- Pump Down: Evacuate the chamber to a base pressure of at least 5×10^{-6} Torr.
- TBA Deposition:
 - Slowly increase the current to the source heater until the deposition rate, monitored by a quartz crystal microbalance (QCM), stabilizes at 0.5-1.0 Å/s.
 - Deposit a film of 10-30 nm thickness.
- Subsequent Layer Deposition: Without breaking vacuum, proceed to deposit the HTL, emissive layer (EML), electron-transport layer (ETL), and metal cathode according to the desired device architecture.
- Encapsulation: Transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate it using a UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.

Protocol 2: Characterization of TBA Films and Devices

This protocol ensures the quality of the deposited TBA layer and quantifies its impact on device performance.

- Surface Morphology (Atomic Force Microscopy - AFM):
 - Deposit a 20 nm film of TBA on a cleaned silicon or ITO substrate.
 - Image the surface using AFM in tapping mode.
 - Validation: A high-quality film will exhibit a low root-mean-square (RMS) roughness (< 1 nm), indicating a smooth, amorphous, and pinhole-free surface, which is critical for preventing electrical shorts.
- Electrochemical Properties (Cyclic Voltammetry - CV):

- Objective: To experimentally determine the HOMO energy level.
- Procedure: a. Drop-cast or spin-coat a solution of TBA onto a glassy carbon working electrode. b. Use a three-electrode setup with a Pt wire counter electrode and an Ag/AgCl reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). c. Scan the potential to measure the onset of the first oxidation peak (E_{ox}). d. Calculate the HOMO level using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc^+) redox couple as an internal standard ($E_{(Fc/Fc^+)} \approx 4.8$ V vs. vacuum): $HOMO \text{ (eV)} = -[E_{ox} \text{ (vs } Fc/Fc^+ \text{)} + 4.8]$
- Validation: The measured HOMO value should be within the expected range of -5.1 to -5.3 eV.
- Device Performance Analysis (J-V-L Characteristics):
 - Objective: To measure the optoelectronic performance of the completed OLED device.
 - Procedure: a. Use a source measure unit (SMU) combined with a calibrated photodiode or spectrometer. b. Apply a forward voltage bias to the device and sweep the voltage while simultaneously measuring the current density (J) and luminance (L).
 - Key Performance Metrics:
 - Turn-on Voltage (V_{on}): Voltage at which luminance reaches 1 cd/m². A low V_{on} indicates efficient charge injection.
 - Current Efficiency (η_c): Measured in cd/A.
 - External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
 - Validation: A device with a TBA HIL should exhibit a lower turn-on voltage and higher current efficiency compared to a control device without an HIL.

Data Interpretation & Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
High Turn-on Voltage	1. Incomplete ITO cleaning, resulting in a low work function. 2. TBA layer is too thick, increasing series resistance. 3. Contamination at the ITO/TBA interface.	1. Re-optimize the substrate cleaning protocol, ensuring effective UV-ozone treatment. 2. Reduce the TBA thickness to the 10-20 nm range. 3. Ensure prompt transfer of substrates to the vacuum system after cleaning.
Low Device Efficiency (EQE)	1. Rough TBA film morphology leading to current leakage pathways. 2. Poor energy level alignment with the subsequent HTL. 3. Imbalanced charge injection (too many holes relative to electrons).	1. Lower the TBA deposition rate (< 1 Å/s) to achieve a smoother film. 2. Verify the HOMO levels of all materials and select an HTL with an appropriate HOMO level. 3. Adjust the thicknesses of the charge transport layers to optimize charge balance within the emissive zone.
Rapid Device Degradation	1. Crystallization of the amorphous TBA layer. 2. Ineffective encapsulation.	1. Ensure the device operating temperature does not significantly exceed the material's Tg. 2. Improve the encapsulation process to create a hermetic seal against oxygen and water.

Safety Precautions

- Chemical Handling: **Tri(biphenyl-4-yl)amine** is a fine powder. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Vacuum Equipment: High-vacuum systems involve high voltages and implosion hazards. Ensure all safety interlocks are functional and follow standard operating procedures for the

equipment.

- Device Testing: OLED testing involves the application of electrical current. Use properly shielded probes and follow electrical safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tri(biphenyl-4-yl)amine and tri(p-terphenyl-4-yl)amine as a novel class of molecules for amorphous molecular materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Tri(biphenyl-4-yl)amine as a hole-injection layer in electronic devices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591794#tri-biphenyl-4-yl-amine-as-a-hole-injection-layer-in-electronic-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com